molecular formula C5H7NO B6236510 4-hydroxy-2-methylidenebutanenitrile CAS No. 44565-26-6

4-hydroxy-2-methylidenebutanenitrile

Cat. No.: B6236510
CAS No.: 44565-26-6
M. Wt: 97.1
InChI Key:
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Description

4-Hydroxy-2-methylidenebutanenitrile is an organic compound with the molecular formula C5H7NO It is characterized by the presence of a hydroxyl group, a nitrile group, and a methylene group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-methylidenebutanenitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-butanone with a suitable nitrile source under basic conditions. The reaction typically requires a catalyst to facilitate the formation of the nitrile group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylidenebutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed:

    Oxidation: Formation of 4-oxo-2-methylidenebutanenitrile.

    Reduction: Formation of 4-hydroxy-2-methylidenebutylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-methylidenebutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methylidenebutanenitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Hydroxy-2-butanone: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    2-Methylidenebutanenitrile: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

    4-Hydroxy-2-pentanone: Has an additional carbon atom, altering its chemical properties and reactivity.

Uniqueness: 4-Hydroxy-2-methylidenebutanenitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which confer distinct reactivity and versatility in chemical synthesis and biological applications.

Properties

CAS No.

44565-26-6

Molecular Formula

C5H7NO

Molecular Weight

97.1

Purity

95

Origin of Product

United States

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